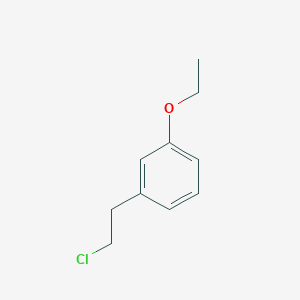

1-(2-Chloroethyl)-3-ethoxybenzene

Description

Structural Context within Aromatic Ethers and Halogenated Hydrocarbons

1-(2-Chloroethyl)-3-ethoxybenzene belongs to two major classes of organic compounds: aromatic ethers and halogenated hydrocarbons. libretexts.orgauburn.edu Aromatic ethers are characterized by an oxygen atom bonded to an aromatic ring and an alkyl or aryl group. libretexts.org In this specific molecule, an ethoxy group (-OCH₂CH₃) is attached to a benzene (B151609) ring, classifying it as a phenetole (B1680304) (ethoxybenzene) derivative. The ether linkage influences the electronic environment of the aromatic ring and introduces a degree of polarity to the molecule. byjus.com

Simultaneously, the compound is a halogenated hydrocarbon due to the presence of a chloroethyl side chain (-CH₂CH₂Cl). auburn.eduncert.nic.in Halogenated hydrocarbons are organic structures containing at least one carbon-halogen bond. The carbon-chlorine bond in the chloroethyl group is polarized due to the higher electronegativity of chlorine, making the carbon atom electrophilic and susceptible to nucleophilic attack. ncert.nic.in The combination of a stable aromatic ether core with a reactive alkyl halide side chain in a single molecule defines its unique chemical character.

Significance of the Chloroethyl and Ethoxy Moieties in Organic Synthesis

The synthetic utility of this compound is derived directly from the reactivity of its two primary functional groups.

The ethoxy group attached to the benzene ring acts as an activating group for electrophilic aromatic substitution. wikipedia.org Through a resonance effect, the oxygen atom donates electron density into the π-system of the ring, particularly at the ortho and para positions. organicchemistrytutor.comlibretexts.orgpressbooks.pub This increased nucleophilicity makes the aromatic ring more reactive towards electrophiles than unsubstituted benzene. byjus.comlibretexts.org Consequently, the ethoxy group is known as an ortho-, para- director, meaning it will guide incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.orgpressbooks.pub

The chloroethyl group provides a reactive site for nucleophilic substitution. The chlorine atom is a good leaving group, facilitating reactions where it is displaced by a wide variety of nucleophiles. This allows for the introduction of new functional groups at the terminus of the ethyl chain, such as amines, cyanides, or azides, thereby enabling the construction of more complex molecules. The presence of this reactive alkyl halide functionality is a key feature in the potential application of the compound as a building block in multi-step synthesis. auburn.edu

Scope and Research Focus for Comprehensive Investigation

Given the limited specific research on this compound, a comprehensive investigation would logically focus on exploring the interplay of its functional groups. The scope of research would primarily involve its application as a synthetic intermediate.

A key area of investigation would be its behavior in electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. youtube.comlibretexts.org Research would aim to determine the regioselectivity of these reactions, confirming the directing effect of the ethoxy group and assessing any electronic or steric influence from the meta-positioned chloroethyl chain.

Another research focus would be the exploitation of the chloroethyl group's reactivity. Studies could explore its utility in alkylation reactions with various nucleophiles to synthesize a library of novel derivatives. The stability of the aromatic ether under the conditions required for these nucleophilic substitutions would be a critical factor to evaluate. Understanding this dual reactivity is essential for unlocking the full potential of this compound as a versatile tool in organic chemistry.

| Functional Group | Expected Reaction Type | Key Characteristics |

|---|---|---|

| Ethoxy Group on Benzene Ring | Electrophilic Aromatic Substitution | Activating, Ortho-, Para-directing organicchemistrytutor.compressbooks.pub |

| Chloroethyl Group | Nucleophilic Substitution | Electrophilic carbon center, good leaving group (Cl⁻) auburn.edu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-ethoxybenzene |

InChI |

InChI=1S/C10H13ClO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7H2,1H3 |

InChI Key |

LJMXBKIUTYTCBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Chloroethyl 3 Ethoxybenzene

Strategies for Ethereal Linkage Formation

The creation of the ethoxybenzene moiety is a critical step in the synthesis. This typically involves the formation of a carbon-oxygen bond between the aromatic ring and an ethyl group.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com This reaction involves an alkoxide or phenoxide ion acting as a nucleophile to displace a halide from an alkyl halide. wikipedia.org For the synthesis of the target compound, this can be approached in two primary ways depending on the chosen precursor.

One route involves using 3-hydroxyphenethyl alcohol as a starting material. The phenolic hydroxyl group is more acidic than the alcoholic hydroxyl group and can be selectively deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide. This phenoxide can then react with an ethylating agent like ethyl bromide or ethyl iodide. The reaction is typically conducted in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to facilitate the SN2 pathway. byjus.com The mechanism involves the backside attack of the phenoxide nucleophile on the primary carbon of the ethyl halide. wikipedia.org

Alternatively, the synthesis can start from 3-ethoxyphenol (B1664596). In this scenario, the ether linkage is already present. This precursor would then undergo alkylation to introduce the chloroethyl side chain, a process which is also a variation of the Williamson ether synthesis.

While the classical Williamson synthesis is robust, several modifications can optimize the reaction. The choice of base and solvent system is crucial. Stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation of the phenol (B47542), which can be advantageous for driving the reaction to completion. francis-press.com

Phase-transfer catalysis (PTC) represents a significant optimization, particularly for industrial-scale synthesis. byjus.com In this method, a quaternary ammonium (B1175870) salt is used to transport the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. This technique allows the use of less expensive bases like sodium hydroxide and can lead to milder reaction conditions and improved yields by minimizing side reactions.

Optimization also involves controlling the temperature, typically in the range of 50-100 °C, and reaction time, which can vary from 1 to 8 hours, to maximize product formation and minimize the potential for undesired side reactions. byjus.com

Introduction of the Chloroethyl Functional Group

The second key transformation is the installation of the 2-chloroethyl group. This can be achieved either by modifying an existing side chain or by directly attaching the entire group to the etherified aromatic ring.

If the synthetic route begins with the formation of 2-(3-ethoxyphenyl)ethanol, the terminal hydroxyl group of the ethanol (B145695) side chain must be converted into a chloride. This is a standard nucleophilic substitution reaction where the hydroxyl group is first turned into a good leaving group.

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. The reaction can be accelerated by the addition of a catalyst, such as zinc chloride, or a base like pyridine (B92270). google.com A Russian patent describes a similar transformation where a hydroxyethyl (B10761427) group is converted to a chloroethyl group using thionyl chloride in toluene (B28343) with zinc chloride as a catalyst, achieving high yields. google.com

Table 1: Common Reagents for Nucleophilic Halogenation of Primary Alcohols

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Pyridine or DMF (catalyst), 0 °C to reflux | SO₂(g), HCl(g) | Often provides clean conversion with gaseous byproducts. |

| Oxalyl Chloride/(COCl)₂ | DMSO (Swern oxidation conditions) | CO(g), CO₂(g), HCl, DMS | Part of a broader oxidation/chlorination sequence. |

| Phosphorus Trichloride (PCl₃) | Chloroform or neat, 0 °C to reflux | H₃PO₃ | Typically used for converting primary and secondary alcohols. |

| Hydrochloric Acid (HCl) | Concentrated HCl, often with ZnCl₂ (Lucas reagent) | H₂O | Generally less reactive with primary alcohols unless activated. |

An alternative and more direct route involves the alkylation of 3-ethoxyphenol with a bifunctional precursor that already contains the chloroethyl chain. A suitable alkylating agent for this purpose is 1-bromo-2-chloroethane (B52838). nih.gov This reaction is another application of the Williamson ether synthesis.

In this process, 3-ethoxyphenol is first deprotonated with a base (e.g., potassium carbonate, sodium hydroxide) to form the 3-ethoxyphenoxide ion. This nucleophile then attacks the alkylating agent. Due to the higher reactivity of the bromine atom as a leaving group compared to chlorine, the phenoxide selectively displaces the bromide, forming the desired ether linkage and leaving the chloroethyl group intact.

Table 2: Illustrative Conditions for Direct Alkylation of 3-Ethoxyphenol

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Potential Yield |

| 3-Ethoxyphenol | 1-Bromo-2-chloroethane | K₂CO₃ | Acetone or Acetonitrile | Reflux | Moderate to High |

| 3-Ethoxyphenol | 1-Bromo-2-chloroethane | NaOH | Water/Toluene (PTC) | 80-100 °C | Good to Excellent |

This method is often efficient as it constructs the carbon skeleton and introduces the correct halogen in a single step.

Multi-Step Synthesis Design and Optimization

Route A: 3-Hydroxyphenethyl alcohol → 2-(3-Ethoxyphenyl)ethanol → 1-(2-Chloroethyl)-3-ethoxybenzene

Etherification: Selective O-ethylation of the phenolic hydroxyl group.

Halogenation: Conversion of the primary alcohol on the side chain to a chloride.

Route B: 3-Hydroxyphenol → 3-Ethoxyphenol → this compound

Etherification: O-ethylation of 3-hydroxyphenol.

Alkylation: O-alkylation with 1-bromo-2-chloroethane.

Route B is often more convergent and may be preferred for its efficiency. However, the bifunctional nature of 1-bromo-2-chloroethane could potentially lead to side products if not controlled carefully. Route A involves more steps but may offer better control over the introduction of each functional group.

Optimization of the multi-step synthesis involves maximizing the yield of each individual step while minimizing the need for complex purification procedures between stages. libretexts.org This includes the judicious selection of reagents, solvents, and catalysts, as well as precise control over reaction parameters like temperature and time. The development of a robust, scalable, and efficient multi-step synthesis is a key objective in modern organic chemistry. nih.gov

Sequential Reaction Integration and Process Intensification

The synthesis of this compound can be approached through several routes, with two plausible pathways being the chlorination of a precursor alcohol and a two-step route involving Friedel-Crafts acylation followed by reduction. Process intensification in these syntheses aims to combine reaction and separation steps, reduce equipment size, and improve energy efficiency.

A likely synthetic route involves the chlorination of 3-ethoxyphenylethanol. This precursor can be synthesized via the reduction of 3'-ethoxyacetophenone. The subsequent chlorination of the alcohol with a reagent like thionyl chloride (SOCl₂) would yield the target compound.

Hypothetical Sequential Synthesis of this compound:

| Step | Reaction | Key Reagents | Typical Conditions | Notes |

| 1 | Friedel-Crafts Acylation | Ethoxybenzene, Acetyl Chloride, AlCl₃ | Anhydrous conditions, often in a non-polar solvent like CS₂ or nitrobenzene. | The ethoxy group is an ortho-, para-director, so separation of isomers is necessary. |

| 2 | Reduction of Ketone | 3'-Ethoxyacetophenone, NaBH₄ | Typically in an alcoholic solvent like ethanol or methanol (B129727). | A selective reduction that does not affect the aromatic ring or the ether linkage. |

| 3 | Chlorination of Alcohol | 3-Ethoxyphenylethanol, Thionyl Chloride (SOCl₂) | Often in the presence of a base like pyridine to neutralize HCl byproduct. youtube.com | This reaction typically proceeds with inversion of configuration if a stereocenter is present. libretexts.orgchegg.com |

Process intensification can be applied by using continuous flow reactors. For the chlorination step, a microreactor setup could allow for precise control of reaction temperature and time, minimizing the formation of byproducts. The rapid mixing and enhanced heat transfer in such reactors can lead to higher yields and improved safety, especially when handling reactive reagents like thionyl chloride. A patent describing the synthesis of bis(2-chloroethyl) ether from diethylene glycol and thionyl chloride highlights a process with a reaction time of 60-150 minutes at 90-130°C, followed by direct reduced pressure distillation. google.com This suggests that a streamlined, semi-continuous process is feasible.

Role of Catalysts and Reaction Media in Synthetic Efficiency

The choice of catalysts and reaction media is crucial in optimizing the synthesis of this compound.

In the Friedel-Crafts acylation step to produce the ketone precursor, a Lewis acid catalyst is essential. Aluminum chloride (AlCl₃) is a traditional choice, but its stoichiometric use and the generation of acidic waste present environmental concerns. chemguide.co.ukorganic-chemistry.org Modern approaches focus on using more environmentally benign and recyclable catalysts. For instance, iron(III) chloride has been shown to be an effective catalyst for Friedel-Crafts acylations, particularly in ionic liquids, which can serve as both the solvent and a co-catalyst, allowing for easier product separation and catalyst recycling.

For the chlorination of the alcohol precursor, while thionyl chloride is effective, the reaction produces HCl and SO₂ as byproducts. The use of a base like pyridine is common to neutralize the HCl. youtube.com The reaction solvent also plays a significant role. The reaction of alcohols with thionyl chloride can proceed with either retention or inversion of configuration depending on the solvent used. libretexts.orgchegg.com

The use of greener solvents is a key aspect of modern synthetic chemistry. While traditional solvents for Friedel-Crafts reactions include chlorinated hydrocarbons and carbon disulfide, the use of ionic liquids or solvent-free conditions is being explored to reduce volatile organic compound (VOC) emissions.

Comparison of Catalytic Systems for Friedel-Crafts Acylation:

| Catalyst System | Reaction Medium | Advantages | Disadvantages |

| AlCl₃ (stoichiometric) | Nitrobenzene, CS₂ | High reactivity, well-established. | Large amount of acidic waste, moisture sensitive, difficult to recycle. chemguide.co.uk |

| FeCl₃ (catalytic) | Ionic Liquids | Recyclable catalyst and medium, milder conditions. | May have lower reactivity for some substrates. |

| Zinc Oxide (ZnO) | Solvent-free | Heterogeneous catalyst, easy to separate, economical. | May require higher temperatures. |

Isolation and Purification Strategies in Complex Organic Syntheses

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification method depends on the physical properties of the target compound and its impurities.

Following the chlorination of 3-ethoxyphenylethanol, the crude reaction mixture would likely contain the desired product, unreacted starting material, and byproducts from side reactions. A typical workup procedure would involve quenching the reaction, for example, with water or an ice bath, followed by extraction with an organic solvent like diethyl ether or dichloromethane. The organic layer would then be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities like residual HCl, and then with brine to remove excess water.

After drying the organic extract over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure. The final purification of this compound would likely be achieved by fractional distillation under reduced pressure. This technique is effective for separating liquids with different boiling points. A patent for the preparation of bis(2-chloroethyl) ether specifies collecting the fraction at 108-110°C/10mmHg, indicating that vacuum distillation is a suitable method for related chloroethyl ethers. google.com

For analytical purposes or to remove closely boiling impurities, column chromatography could be employed. However, for larger scale preparations, distillation is generally more practical. EPA Method 8430, which details the analysis of bis(2-chloroethyl) ether, involves direct aqueous injection into a gas chromatograph, suggesting that GC is a suitable technique for analyzing the purity of such compounds. greenrivertech.com.twepa.gov

Purification Techniques for Aryl Ether Derivatives:

| Technique | Principle | Applicability for this compound |

| Extraction | Partitioning between two immiscible liquid phases. | Used in the initial workup to separate the product from aqueous and acidic/basic impurities. |

| Fractional Distillation | Separation based on differences in boiling points. | The primary method for large-scale purification of the final liquid product. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Useful for high-purity small-scale preparations or for removing impurities with similar boiling points. |

| Gas Chromatography (GC) | Separation in the gas phase based on partitioning between a mobile and stationary phase. | Primarily an analytical technique to determine purity, but preparative GC can be used for small quantities. greenrivertech.com.twepa.gov |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated using green chemistry metrics such as atom economy and the E-factor (Environmental Factor).

Atom Economy , a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy.

For the proposed synthesis via chlorination of 3-ethoxyphenylethanol with thionyl chloride: C₈H₁₀O (3-ethoxyphenylethanol) + SOCl₂ → C₈H₉Cl (this compound) + SO₂ + HCl

The atom economy would be significantly less than 100% due to the formation of SO₂ and HCl as byproducts.

A greener alternative might involve a catalytic process that avoids stoichiometric reagents. For example, a hypothetical direct chloroalkylation of ethoxybenzene could offer a higher atom economy if a suitable catalytic system were developed.

The E-Factor is the ratio of the mass of waste to the mass of product. A lower E-factor indicates a greener process. In the proposed synthesis, the waste would include the byproducts from the reaction, any solvents used, and materials from the workup and purification steps. The use of recyclable catalysts and solvents, and minimizing the number of synthetic steps, would significantly lower the E-factor.

Green Chemistry Metrics for a Hypothetical Synthesis:

| Metric | Definition | Application to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | The chlorination with thionyl chloride has a moderate atom economy due to byproduct formation. |

| E-Factor | Mass of waste / Mass of product | Can be high for multi-step syntheses with stoichiometric reagents and extensive purification. Minimized by using catalytic methods and recyclable solvents. |

| Reaction Mass Efficiency (RME) | Mass of desired product / Total mass of reactants | Provides a more realistic measure of efficiency than atom economy by considering reaction yield and stoichiometry. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | A comprehensive metric that includes all materials used in the process (reactants, solvents, workup chemicals). |

By focusing on catalytic routes, utilizing greener solvents, and intensifying the process through technologies like flow chemistry, the synthesis of this compound can be made more efficient and environmentally sustainable.

Mechanistic Investigations and Chemical Reactivity of 1 2 Chloroethyl 3 Ethoxybenzene

Nucleophilic Substitution Pathways at the Chloroethyl Center

The carbon-chlorine bond in the chloroethyl group of 1-(2-chloroethyl)-3-ethoxybenzene is the focal point for nucleophilic substitution reactions. The pathway of these substitutions, whether through an S(_N)1 or S(_N)2 mechanism, is dictated by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Examination of S(_N)1 and S(_N)2 Reaction Mechanisms

The chloroethyl group in this compound is attached to a primary carbon. Generally, primary alkyl halides strongly favor the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.orgyoutube.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

An S(_N)1 (Substitution Nucleophilic Unimolecular) reaction, in contrast, proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com While primary carbocations are typically high in energy and thus unlikely to form, the proximity of the benzene (B151609) ring in this compound could potentially stabilize a primary carbocation through resonance (forming a phenonium ion intermediate). However, the S(_N)2 pathway is generally considered the predominant mechanism for primary halides like this. libretexts.orgspcmc.ac.in The reaction would proceed via a backside attack by the nucleophile on the carbon atom bonded to the chlorine. youtube.com

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of nucleophilic substitution on this compound are highly dependent on the reaction conditions. Key factors include the choice of nucleophile, solvent, and temperature.

Nucleophile: Strong, unhindered nucleophiles favor the S(_N)2 mechanism, leading to higher yields of the substitution product. lumenlearning.com Examples of strong nucleophiles include hydroxide (B78521) (OH), alkoxides (RO), and cyanide (CN). Weaker nucleophiles, such as water or alcohols, would react much more slowly and could favor S(_N)1 pathways, especially if conditions promote carbocation formation. libretexts.org

Solvent: Polar aprotic solvents, such as acetone, DMSO, and DMF, are ideal for S(_N)2 reactions. libretexts.org These solvents can solvate the cation but leave the anion (the nucleophile) relatively free and highly reactive. lumenlearning.com Polar protic solvents, like water and alcohols, can solvate both the cation and the nucleophile, which can hinder the nucleophile's attack and slow down the S(_N)2 reaction. youtube.com However, these solvents are effective at stabilizing any potential carbocation intermediates, thus favoring S(_N)1 reactions. libretexts.org

Temperature: Higher temperatures can favor elimination reactions (E2) as a competing pathway to substitution, leading to the formation of 3-ethoxystyrene.

The following table illustrates the expected major substitution pathway under different conditions:

| Reaction Condition | Predominant Mechanism | Expected Outcome |

| Strong Nucleophile (e.g., NaCN), Polar Aprotic Solvent (e.g., DMSO) | S(_N)2 | High yield of substitution product |

| Weak Nucleophile (e.g., H(_2)O), Polar Protic Solvent | S(_N)1 (less likely) or slow S(_N)2 | Low yield of substitution product, potential for side reactions |

| Strong, bulky base (e.g., t-BuOK) | E2 Elimination | Favors formation of 3-ethoxystyrene |

Stereochemical Aspects of Substitution Reactions

Since the electrophilic carbon in the chloroethyl group of this compound is not a stereocenter, substitution reactions at this position will not result in the formation of different stereoisomers. However, the principles of stereochemistry are fundamental to the S(_N)2 mechanism. If the substrate were chiral, an S(_N)2 reaction would proceed with an inversion of configuration at the reaction center due to the backside attack of the nucleophile. youtube.com In contrast, an S(_N)1 reaction at a chiral center would lead to a racemic mixture of products, as the planar carbocation intermediate can be attacked from either side with equal probability.

Electrophilic Aromatic Substitution on the Ethoxybenzene Moiety

The benzene ring of this compound is rich in electrons and thus susceptible to electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the aromatic ring, replacing one of the hydrogen atoms. msu.edu The regiochemical outcome of these reactions is directed by the two substituents already present on the ring: the ethoxy group (-OCH(_2)CH(_3)) and the chloroethyl group (-CH(_2)CH(_2)Cl).

Regioselectivity Directed by Aromatic Substituents

The directing effects of the substituents determine the position of the incoming electrophile.

Ethoxy Group (-OCH(_2)CH(_3)): The ethoxy group is a powerful activating group and an ortho, para-director. organicchemistrytutor.commasterorganicchemistry.com The oxygen atom has lone pairs of electrons that it can donate to the benzene ring through resonance, increasing the electron density at the ortho (positions 2 and 6 relative to the ethoxy group) and para (position 4) positions. libretexts.orgyoutube.com This makes these positions more attractive to electrophiles. organicchemistrytutor.com

Chloroethyl Group (-CH(_2)CH(_2)Cl): The chloroethyl group is generally considered a weak deactivating group due to the inductive effect of the chlorine atom. Alkyl groups are typically ortho, para-directors. youtube.com

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect dominates. wikipedia.org Therefore, the ethoxy group will primarily determine the position of substitution. The incoming electrophile will be directed to the positions that are ortho and para to the ethoxy group. Given the structure of this compound, the available positions are 2, 4, and 6.

The probable product distribution for a typical electrophilic aromatic substitution reaction, such as nitration, is shown below:

| Position of Substitution (relative to ethoxy group) | Product | Expected Yield |

| 2 | 1-(2-Chloroethyl)-2-nitro-3-ethoxybenzene | Minor |

| 4 | 1-(2-Chloroethyl)-4-nitro-5-ethoxybenzene | Major |

| 6 | 1-(2-Chloroethyl)-6-nitro-3-ethoxybenzene | Minor |

Steric hindrance from the existing chloroethyl group at position 3 may slightly disfavor substitution at the adjacent position 2, potentially leading to a higher proportion of the para-substituted product (position 4). youtube.com

Competitive Reactions on the Benzene Ring

In electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation, the presence of the activating ethoxy group makes the ring highly reactive. libretexts.orgwikipedia.org For example, in a Friedel-Crafts acylation using an acyl chloride (e.g., CH(_3)COCl) and a Lewis acid catalyst like AlCl(_3), the acyl group would be directed to the ortho and para positions relative to the ethoxy group. libretexts.org

However, the high reactivity of the ring can sometimes lead to multiple substitutions if the reaction conditions are not carefully controlled. libretexts.org Furthermore, some electrophilic substitution reactions have limitations. For instance, Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, especially with highly activated rings. mt.com The strong activating nature of the ethoxy group enhances the nucleophilicity of the benzene ring, making it highly susceptible to attack by electrophiles generated in these reactions. masterorganicchemistry.com

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound, featuring a nucleophilic oxygen atom in the ethoxy group and an electrophilic carbon atom in the chloroethyl side chain, makes it a prime candidate for intramolecular cyclization reactions. The most prominent of these is the intramolecular Williamson ether synthesis, leading to the formation of a five-membered heterocyclic ring system.

Under basic conditions, the phenolic oxygen, if the ethoxy group were a hydroxy group, or more relevantly, the oxygen of the ethoxy group in related reactions, can act as a nucleophile. In the case of a precursor like 1-(2-chloroethyl)-3-hydroxybenzene, deprotonation would lead to a phenoxide ion that readily attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a 2,3-dihydrobenzofuran (B1216630) ring. While the ethoxy group itself is not as nucleophilic as a phenoxide, intramolecular cyclization to form a cyclic oxonium ion is a theoretical possibility, though less common.

A more synthetically relevant cyclization pathway involves the Friedel-Crafts alkylation mechanism. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the chloroethyl group can be activated to form a carbocation. This electrophilic center can then attack the electron-rich aromatic ring. The directing effects of the ethoxy group (ortho, para-directing) will favor cyclization at the C2 or C6 positions of the benzene ring, leading to the formation of a six-membered ring, a substituted tetralone. However, the formation of a five-membered ring via attack at the C4 position to form a substituted indanone is also possible, though electronically less favored. The synthesis of 1-indanones from related compounds, such as the reaction of 3-chloropropionyl chloride with substituted benzenes in the presence of AlCl₃, illustrates this type of intramolecular cyclization. beilstein-journals.org

The formation of 2,3-dihydrobenzofuran derivatives is a well-established synthetic route. organic-chemistry.orgresearchgate.netnih.gov For instance, the synthesis of 2,3-dihydrobenzofurans can be achieved from precursors like 2-phenyl phenol (B47542) and ethylene (B1197577) chlorohydrin. google.com These reactions underscore the propensity of molecules with appropriately positioned nucleophilic and electrophilic centers to undergo intramolecular cyclization to form stable heterocyclic structures.

| Reaction Type | Reactant(s) | Conditions | Product(s) | Reference |

| Intramolecular Friedel-Crafts Alkylation | This compound | Lewis Acid (e.g., AlCl₃) | Substituted Indanone/Tetralone | beilstein-journals.org |

| Intramolecular Williamson Ether Synthesis (Analogous) | 1-(2-Chloroethyl)-3-hydroxybenzene | Base | 6-Ethoxy-2,3-dihydrobenzofuran | N/A |

| Dihydrobenzofuran Synthesis | 2-Phenyl phenol, Ethylene chlorohydrin | Zinc chloride | 2,3-Dihydrobenzofuran | google.com |

Radical Reactions and Photochemical Transformations

The carbon-chlorine bond in the chloroethyl group of this compound is susceptible to homolytic cleavage under radical or photochemical conditions. This can initiate a variety of chemical transformations.

Radical cyclization is a plausible reaction pathway. nih.gov Initiation, often achieved with radical initiators like AIBN and a radical mediator such as tributyltin hydride (n-Bu₃SnH), would generate a primary radical at the ethyl side chain. uchicago.edu This radical can then undergo an intramolecular addition to the aromatic ring. The regioselectivity of this cyclization would be influenced by the stability of the resulting radical intermediate.

Photochemical transformations of chloroaromatic compounds and related chloroalkanes have been documented. nih.gov UV irradiation can induce the homolytic cleavage of the C-Cl bond, generating a radical pair. In the presence of suitable trapping agents, this can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, the photochemical reaction of (2-chloroethyl)benzene (B74947) with white phosphorus has been shown to produce tris(2-phenylethyl)phosphine. nih.gov This suggests that this compound could undergo similar transformations in the presence of appropriate reagents.

| Reaction Type | Initiation | Key Intermediate | Potential Product(s) | Reference |

| Radical Cyclization | AIBN, n-Bu₃SnH | Primary alkyl radical | Substituted dihydronaphthalene | nih.govuchicago.edu |

| Photochemical Transformation | UV light | Primary alkyl radical | Functionalized derivatives (e.g., phosphines) | nih.gov |

Transition Metal-Catalyzed Transformations Involving Halogenated Aromatic Ethers

The presence of a chloroethyl group and a substituted aromatic ring in this compound opens up possibilities for various transition metal-catalyzed reactions. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures. rsc.orgrsc.orggoogle.com

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. While the chloroethyl group is an aliphatic halide and generally less reactive than aryl halides in these reactions, certain palladium or nickel catalysts can facilitate its coupling with organometallic reagents or alkenes.

Furthermore, the aromatic C-H bonds of the ethoxybenzene ring can be targeted for functionalization through transition metal-catalyzed C-H activation. rsc.org The ethoxy group can act as a directing group, guiding the metal catalyst to functionalize the ortho positions.

Palladium-catalyzed intramolecular reactions are also of significant interest. For example, palladium-catalyzed reactions are employed in the synthesis of dihydrobenzofuran derivatives from appropriate precursors. organic-chemistry.org In the context of this compound, an intramolecular Heck-type reaction could be envisioned, where the chloroethyl group undergoes oxidative addition to a palladium(0) catalyst, followed by intramolecular insertion into an aromatic C-H bond to form a cyclized product.

| Catalyst System | Reaction Type | Potential Substrate(s) for Coupling | Potential Product(s) | Reference |

| Palladium/Nickel | Cross-Coupling (e.g., Suzuki, Heck) | Boronic acids, Alkenes, Alkynes | Alkylated/Arylated derivatives | epa.gov |

| Palladium/Rhodium | C-H Activation/Functionalization | Alkenes, Alkynes, CO | Ortho-functionalized derivatives | rsc.org |

| Palladium | Intramolecular Cyclization (e.g., Heck-type) | N/A (intramolecular) | Substituted indane/dihydrobenzofuran | organic-chemistry.org |

Role As a Synthetic Intermediate in Advanced Organic Construction

Precursor in the Assembly of Complex Molecular Architectures

1-(2-Chloroethyl)-3-ethoxybenzene serves as a key precursor for introducing the 3-ethoxyphenoxyethyl moiety into larger, more complex molecular architectures. The strategic placement of two different functional groups—an electrophilic alkyl chloride and a nucleophilic aromatic ether—allows for sequential and controlled reactions. The primary utility of this compound lies in its ability to act as an electrophilic agent in nucleophilic substitution reactions.

Building Block for Diverse Organic Scaffolds

The distinct functionalities of this compound enable its use as a fundamental building block for a variety of organic scaffolds, particularly heterocyclic systems that are prevalent in pharmaceuticals and functional materials.

Integration into Nitrogen-Containing Heterocyclic Systems (e.g., Piperazines, Benzimidazoles)

A significant application of this compound is in the N-alkylation of nitrogen-containing heterocycles. The secondary amines within piperazine (B1678402) rings or the N-H group in benzimidazoles act as potent nucleophiles that can displace the chloride ion from the chloroethyl side chain. This reaction, typically carried out in the presence of a base to neutralize the generated HCl, provides a straightforward and efficient method for coupling the 3-ethoxyphenoxyethyl fragment to these important heterocyclic cores. This synthetic strategy is analogous to the well-established use of other chloro-functionalized reagents for modifying piperazine-based structures. nih.gov

The resulting products are of significant interest in medicinal chemistry, where the piperazine and benzimidazole (B57391) scaffolds are considered "privileged structures" due to their frequent appearance in biologically active compounds. The addition of the 3-ethoxyphenoxyethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent heterocycle.

| Heterocyclic Precursor | Reagent | Resulting Structure | Reaction Type |

|---|---|---|---|

| Piperazine | This compound | 1-(3-Ethoxyphenoxyethyl)piperazine | Nucleophilic Alkylation |

| Benzimidazole | This compound | 1-(3-Ethoxyphenoxyethyl)-1H-benzimidazole | Nucleophilic Alkylation |

| 4-Phenylpiperazine | This compound | 1-(3-Ethoxyphenoxyethyl)-4-phenylpiperazine | Nucleophilic Alkylation |

Construction of Oxygen-Containing Ring Systems

While direct literature examples are sparse, the structure of this compound is amenable to the construction of oxygen-containing ring systems. A plausible synthetic pathway involves the initial conversion of the chloroethyl group to a more versatile functional handle. For instance, hydrolysis of the alkyl chloride under appropriate conditions would yield the corresponding alcohol, 2-(3-ethoxyphenoxy)ethanol.

This resulting di-functional intermediate, possessing both a phenol (B47542) ether and a primary alcohol, can be used to construct macrocycles or other oxygen-containing heterocycles. For example, it could serve as a monomer unit in the synthesis of polyesters or polyethers, or it could be reacted with other bifunctional molecules to form crown ether analogues or other complex cyclic ethers, where the 3-ethoxybenzene unit would be incorporated directly into the ring structure.

Functionalization of Polycyclic and Bridged Systems

The compound can be employed to functionalize existing complex scaffolds, such as polycyclic and bridged ring systems. In this role, a nucleophilic site on the complex parent molecule (e.g., an alcohol, amine, or thiol) can be used to displace the chloride of this compound. This strategy effectively appends the flexible, oxygen-rich 3-ethoxyphenoxyethyl side-chain onto a rigid core.

Such a modification can dramatically alter the physicochemical properties of the parent system. The introduction of ether linkages and a terminal aromatic group can enhance solubility in organic media, improve membrane permeability, and provide new points of interaction for biological targets or material interfaces. This approach is a powerful tool for fine-tuning the properties of advanced materials or drug candidates.

Applications in Specialty Chemical Manufacturing and Materials Science

The availability of this compound as a chemical building block points to its utility in the manufacturing of specialty chemicals and advanced materials. bldpharm.combldpharm.com In materials science, monomers containing specific functionalities are required to synthesize polymers with tailored properties. The dual functionality of this compound makes it a candidate for creating specialty polymers.

For instance, the chloroethyl group can be transformed into a polymerizable group, such as an acrylate (B77674) or an epoxide. The resulting monomer, now containing the 3-ethoxybenzene moiety, could be polymerized to produce materials with specific refractive indices, dielectric constants, or thermal stabilities. The presence of the ethoxy and ether groups can impart flexibility and specific solvency characteristics to the final polymer, making it suitable for applications in coatings, optical films, or specialty plastics.

Design Principles for Utilizing the Chloroethyl and Ethoxy Moieties in Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step. The structure of this compound offers intriguing possibilities for its use in MCRs, based on the distinct reactivity of its two key moieties.

The Chloroethyl Moiety as an Electrophilic Component: The chloroethyl group is a classic electrophile. While its reactivity might be too low for direct participation as one of the primary components in many rapid MCRs, it is perfectly suited for post-MCR modifications. A complex molecule could be assembled using an MCR, with one of the starting materials containing a nucleophilic group (like a primary amine or thiol). This nucleophilic handle on the MCR product could then be alkylated in a subsequent step using this compound to introduce the 3-ethoxyphenoxyethyl group.

The Ethoxy-Substituted Ring as a Nucleophilic Component: The ethoxy group is an electron-donating group that activates the aromatic ring toward electrophilic aromatic substitution, primarily at the ortho and para positions. This allows the benzene (B151609) ring itself to act as the nucleophilic component in certain MCRs, such as Friedel-Crafts-type reactions. A reaction could be designed where an electrophilic species generated in the MCR cascade is trapped by the activated ring of this compound, thus building complexity directly onto the aromatic core.

| Moiety | Chemical Role | Application Strategy in MCR Design |

|---|---|---|

| Chloroethyl Group (-CH₂CH₂Cl) | Electrophile | Used in post-MCR functionalization to alkylate a nucleophilic handle (e.g., -NH₂, -SH) on the MCR product. |

| 3-Ethoxybenzene Ring | Nucleophile (Aromatic) | Acts as the aromatic component in electrophilic substitution-based MCRs (e.g., Friedel-Crafts type reactions). |

Computational Chemistry and Theoretical Studies on 1 2 Chloroethyl 3 Ethoxybenzene

Quantum Mechanical Investigations of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to elucidating the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations.

Density Functional Theory (DFT) Applications for Geometric Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable geometric structure of a molecule, known as the ground-state geometry. nanobioletters.comnih.govarxiv.orgmdpi.com This process, called geometric optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 1-(2-Chloroethyl)-3-ethoxybenzene, DFT calculations, often employing a basis set such as 6-311++G(d,p), would systematically adjust the bond lengths, bond angles, and dihedral angles until the lowest energy configuration is found. The resulting optimized geometry provides crucial information about the molecule's shape and steric properties.

Below is a table of selected optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | 1.80 |

| C-O (ethoxy) | 1.37 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (ethyl) | 1.53 - 1.54 |

| Bond Angles (°) ** | |

| C-C-Cl | 110.5 |

| C-O-C (ethoxy) | 118.0 |

| C-C-C (aromatic) | 119.0 - 121.0 |

| Dihedral Angles (°) ** | |

| C(aromatic)-C(aromatic)-C(ethyl)-C(ethyl) | Variable |

| C(aromatic)-O-C(ethyl)-C(ethyl) | Variable |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the chloroethyl and ethoxy side chains in this compound means that the molecule can exist in various conformations. Conformational analysis involves systematically exploring these different spatial arrangements and their corresponding energies to map out the potential energy surface (PES). eie.gr By rotating the rotatable bonds, such as the C-C bond in the chloroethyl group and the C-O bond in the ethoxy group, a computational scan can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). This analysis is critical for understanding the molecule's dynamic behavior and which conformations are most likely to be present under given conditions. The results of such an analysis would reveal the preferred orientations of the side chains relative to the benzene (B151609) ring.

Electronic Structure and Reactivity Predictions

Computational methods are also invaluable for probing the electronic properties of a molecule, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. nih.govresearchgate.netijarset.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijarset.com For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene ring, while the LUMO may have significant contributions from the chloroethyl group, particularly the C-Cl antibonding orbital.

The table below presents hypothetical FMO data for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular interactions. uni-muenchen.deresearchgate.netresearchgate.netwisc.edursc.org It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. NBO analysis can quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between a lone pair on the ethoxy oxygen and the π* orbitals of the benzene ring would indicate delocalization of electron density and contribute to the stability of the molecule. The analysis also provides insights into hyperconjugative effects that influence the molecule's conformation and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orgresearchgate.netphyschemres.orgresearchgate.netscispace.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the ethoxy group due to its lone pairs. The chlorine atom would also exhibit a region of negative potential. The hydrogen atoms of the benzene ring and the alkyl chains would show areas of positive potential. This map is invaluable for predicting how the molecule will interact with other molecules, such as solvents or reactants, based on electrostatic forces. libretexts.org

No Published Research Found for Computational Studies on this compound

A comprehensive review of scientific literature and chemical databases reveals a lack of specific published research on the computational chemistry and theoretical studies of the compound this compound. Despite targeted searches for data pertaining to its reaction pathways, transition states, spectroscopic predictions, intermolecular interactions, and quantitative structure-property relationship (QSPR) models, no dedicated studies focusing on this specific molecule could be identified.

The generation of a scientifically accurate article adhering to the requested detailed outline is contingent upon the availability of peer-reviewed research and associated data. Without such foundational information, any attempt to create content for the specified sections would be speculative and would not meet the required standards of accuracy and authoritativeness.

While computational studies exist for related chemical structures, such as ethoxybenzene or other halogenated aromatic ethers, the user's strict instruction to focus solely on this compound prevents the inclusion of data from these analogs. researchgate.netnih.govnih.gov Extrapolating findings from different molecules would violate the core requirement of the request and compromise the scientific integrity of the article.

Therefore, the following sections of the proposed article outline remain unaddressed due to the absence of available data:

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry:No QSPR models have been developed or published that include this compound in their training or test sets.nih.govnih.govresearchgate.netresearchgate.net

Until dedicated computational research on this compound is conducted and published, a detailed and accurate article on these specific topics cannot be produced.

Analytical and Spectroscopic Characterization in Research of 1 2 Chloroethyl 3 Ethoxybenzene

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Expected FT-IR and FT-Raman Spectral Features for 1-(2-Chloroethyl)-3-ethoxybenzene:

Aromatic C-H Stretching: The presence of the benzene (B151609) ring would result in C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl and chloroethyl groups would exhibit symmetric and asymmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage (ethoxy group) is expected to show strong, characteristic asymmetric and symmetric C-O-C stretching bands. For aromatic ethers like phenetole (B1680304) (ethoxybenzene), these bands are typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Cl Stretching: The carbon-chlorine bond in the chloroethyl group would produce a stretching vibration in the fingerprint region, generally between 800 and 600 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will have characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the 1,3-disubstituted (meta) benzene ring are expected in the 900-690 cm⁻¹ region and are highly characteristic of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities (¹H, ¹³C NMR, and other nuclei if applicable to analogous compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expected ¹H NMR Spectrum of this compound:

The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Ethoxy Group: A triplet signal for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-) would be expected, characteristic of an ethyl group coupled to each other.

Chloroethyl Group: The two methylene groups (-CH₂Cl and -Ar-CH₂-) would likely appear as two distinct triplets, assuming coupling between them. The methylene group attached to the chlorine atom would be shifted further downfield due to the electronegativity of chlorine.

Aromatic Protons: The 1,3-disubstituted benzene ring would show a complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm). The exact splitting pattern would depend on the coupling constants between the non-equivalent aromatic protons.

Expected ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Ethoxy Group: Two signals corresponding to the methyl (-CH₃) and methylene (-OCH₂-) carbons.

Chloroethyl Group: Two signals for the methylene carbons, with the carbon bonded to chlorine appearing at a higher chemical shift.

Aromatic Carbons: Six signals for the benzene ring carbons. The carbons directly attached to the ether and chloroethyl groups would have distinct chemical shifts from the other four aromatic carbons.

Tables of known NMR shifts for common laboratory solvents and impurities are crucial for accurate spectral interpretation to avoid misidentification of signals. sigmaaldrich.comcarlroth.compitt.edupaulussegroup.com While direct NMR data for this compound is scarce, databases like PubChem provide spectral information for analogous compounds such as 1-chloro-2-ethoxybenzene and 1-chloro-3-ethoxybenzene, which can be used for predictive analysis. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Estimated based on analogous compounds)

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethoxy | -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy | -OCH₂- | ~4.0 (quartet) | ~63 |

| Chloroethyl | -CH₂-Ar | ~3.0 (triplet) | ~39 |

| Chloroethyl | -CH₂Cl | ~3.8 (triplet) | ~45 |

| Aromatic | C-H | 6.7 - 7.3 (multiplets) | 113 - 130 |

| Aromatic | C-O | N/A | ~159 |

| Aromatic | C-CH₂ | N/A | ~140 |

Note: These are estimated values and actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and double bonds.

For this compound, the benzene ring acts as the primary chromophore. Aromatic compounds typically exhibit several absorption bands in the UV region.

π → π* Transitions: These are high-energy transitions that are characteristic of the aromatic system. For benzene derivatives, two such bands are often observed: the E-band (around 180-200 nm) and the B-band (a series of fine-structured peaks around 230-270 nm). The substitution on the benzene ring will affect the exact wavelength and intensity of these absorptions.

The electronic transitions in a molecule can be influenced by the solvent and the nature of the substituents on the chromophore. pitt.edu Data for related aromatic compounds can be found in resources like the NIST WebBook and the UV/Vis+ Photochemistry Database. science-softcon.denist.govspectrabase.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and valuable structural information from the fragmentation pattern. Electron Ionization (EI) is a common technique used for this purpose.

Expected Fragmentation Pattern for this compound:

The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₃ClO). Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak would also be observed.

Common fragmentation pathways would likely involve:

Loss of a chlorine atom: [M - Cl]⁺

Loss of the ethyl group: [M - CH₂CH₃]⁺

Cleavage of the chloroethyl side chain: This can lead to various fragments, including the formation of a stable benzylic-type cation.

Loss of an ethoxy radical: [M - OCH₂CH₃]⁺

Studies on related chloroethoxy compounds show that the molecular ion is often weak or absent in EI mass spectra, with fragmentation patterns dominated by losses of the chloroethyl or related groups. dtic.mil The mass spectra of analogous compounds like (2-chloroethyl)benzene (B74947) and bis(2-chloroethyl) ether provide valuable comparative data for predicting the fragmentation of the title compound. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₀H₁₃ClO]⁺ | 200/202 |

| [M-Cl]⁺ | [C₁₀H₁₃O]⁺ | 165 |

| [M-C₂H₄Cl]⁺ | [C₈H₉O]⁺ | 121 |

| [C₈H₉O]⁺ | Tropylium-like ether ion | 121 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Note: m/z values are for the most abundant isotope; the presence of ³⁵Cl and ³⁷Cl will result in isotopic patterns for chlorine-containing fragments.

X-ray Diffraction for Solid-State Structural Determination and Absolute Configuration

For this compound, which is typically a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. A successful crystal structure analysis would confirm the connectivity established by NMR and provide detailed geometric parameters. No published crystal structure for this compound has been found in the common databases.

Chromatographic Techniques for Purity Assessment and Mixture Resolution (HPLC, Chiral HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

HPLC for Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for analyzing the purity of this compound. The compound would be detected using a UV detector, set to a wavelength where the aromatic ring absorbs strongly. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Chiral HPLC: Since this compound is not chiral, chiral HPLC would not be a relevant technique for its analysis unless it was part of a synthetic pathway involving chiral molecules or used to resolve a chiral derivative.

HPLC methods are routinely developed and validated for the analysis of related compounds, including the quantification of impurities. paulussegroup.com

Future Research Directions for 1 2 Chloroethyl 3 Ethoxybenzene

Development of Novel Derivatizations and Analogues

The primary reactive site of 1-(2-Chloroethyl)-3-ethoxybenzene is the terminal alkyl chloride, which is an excellent electrophilic handle for nucleophilic substitution reactions. A significant research thrust will be the systematic exploration of this reactivity to generate a diverse library of new derivatives.

Side-Chain Modification: The chloroethyl group can be readily converted into a wide array of functional groups. Future work will likely involve reactions with various nucleophiles, such as amines, thiols, cyanides, and azides, to introduce nitrogen, sulfur, and other heteroatoms. This would yield novel families of compounds, including phenylethylamines, phenylethylthiols, and related structures, which are common motifs in pharmacologically active molecules.

Carbon-Carbon Bond Formation: The alkyl chloride can serve as a precursor for organometallic reagents or as a direct coupling partner in reactions that form new carbon-carbon bonds. Research into coupling reactions, such as Grignard-type reactions or Kumada and Negishi couplings, could extend the carbon chain or introduce complex alkyl or aryl substituents. icmpp.ro

Analogue Synthesis: Beyond modifying the existing structure, the synthesis of structural analogues will be crucial. This involves altering the substituents on the aromatic ring. Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) or with different electron-donating or -withdrawing groups would systematically probe structure-activity relationships in potential applications. Furthermore, multi-step synthetic sequences, analogous to those used for creating libraries of complex molecules like 1,2-benzothiazines from simple substituted precursors, could be developed to build intricate molecular architectures starting from the this compound core. nih.gov

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly integral to modern chemical synthesis. brainly.com Future research must focus on developing environmentally benign and economically viable methods for both the production of this compound and its subsequent transformations.

Greener Reagents and Solvents: Traditional syntheses, such as Friedel-Crafts alkylations for the chloroethyl group or Williamson ether synthesis for the ethoxy group, often rely on hazardous reagents and volatile organic solvents. researchgate.net Future pathways should explore the use of less toxic reagents and greener solvents like water, supercritical fluids, or biodegradable ionic liquids. rasayanjournal.co.in For instance, developing catalytic versions of the Williamson ether synthesis that operate at high temperatures can improve efficiency for industrial-scale production of related aryl ethers. researchgate.net

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or photochemical synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inegrassbcollege.ac.in Photoreduction, for example, utilizes solar energy as a sustainable power source for chemical reactions. egrassbcollege.ac.in

Atom Economy and Waste Reduction: A key goal will be to design synthetic routes with high atom economy, maximizing the incorporation of reactant atoms into the final product and minimizing waste. mtu.edu This includes exploring catalytic cycles that regenerate active species and designing one-pot, multi-component reactions (MCRs) that reduce the number of intermediate purification steps. rasayanjournal.co.in The use of biocatalysts, which operate under mild conditions with high selectivity, presents another promising avenue for sustainable transformations. rsc.org

Integration with Advanced Catalytic Systems

Catalysis is fundamental to efficient and selective chemical synthesis. Integrating this compound into reaction schemes that employ advanced catalytic systems will be a major frontier.

Cross-Coupling Reactions: While the Suzuki-Miyaura reaction has historically faced challenges with less reactive organic chlorides, modern advances in catalyst design offer new possibilities. icmpp.ro Research should focus on employing highly active palladium catalysts featuring specialized ligands, such as N-heterocyclic carbenes (NHCs), which are known to enhance the activation of C-Cl bonds. icmpp.ro Heterogeneous and single-atom palladium catalysts also offer advantages in terms of recyclability and efficiency for such cross-coupling reactions. ethz.ch

C-H Activation: A more direct and atom-economical approach to functionalization involves the catalytic activation of otherwise inert C-H bonds. organic-chemistry.org Future studies could explore the use of transition metal catalysts (e.g., based on rhodium, palladium, or gold) to directly introduce new functional groups onto the aromatic ring of this compound. This strategy bypasses the need for pre-functionalized starting materials and offers novel pathways to complex molecules. organic-chemistry.orgrsc.org

Photocatalysis: Organophotocatalysis represents an emerging field that uses light to drive chemical reactions under ambient conditions. rsc.org This approach could enable unique transformations of the chloroethyl group or the aromatic ring that are not accessible through traditional thermal methods. Research into photocatalytic systems could unlock novel reaction pathways for derivatization.

Computational Design and Optimization of Chemical Transformations

In silico methods are becoming indispensable for accelerating chemical research and development. Applying computational chemistry to the study of this compound can provide deep mechanistic insights and guide experimental efforts.

Reaction Mechanism and Catalyst Screening: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for the derivatization of this compound. These calculations can predict transition state energies and reaction barriers, helping to identify the most plausible mechanisms and optimize reaction conditions. This computational screening approach, successfully used to design catalysts for other chemical processes, can identify promising catalyst candidates before they are synthesized in the lab. beilstein-journals.org

Predicting Properties of Novel Derivatives: Computational tools can predict the physicochemical and electronic properties of the novel derivatives and analogues proposed in Section 7.1. This allows for the rational design of molecules with specific desired characteristics, such as particular electronic or steric profiles, for targeted applications.

Automated Reaction Network Exploration: Advanced software can autonomously explore vast chemical reaction networks to discover novel and efficient synthetic routes. researchgate.net Applying such tools to this compound could uncover non-intuitive, multi-step pathways to valuable target molecules, significantly expanding the synthetic utility of this building block.

Unexplored Applications in Emerging Chemical Technologies

The structural features of this compound make it a promising candidate for a building block in various advanced materials and technologies. Future research should venture into these unexplored territories.

Polymer Chemistry: The reactive chloroethyl group can act as an initiation site or a monomer component for polymerization reactions. This could lead to the development of novel functional polymers, such as polyethers or polystyrenes with tailored properties conferred by the ethoxybenzene moiety, potentially for applications in specialty coatings, membranes, or resins.

Medicinal and Agrochemical Chemistry: Many biologically active compounds contain substituted phenylethyl or ethoxybenzene scaffolds. The derivatives of this compound could be screened for potential pharmacological or agrochemical activity. For instance, libraries of derivatives could be tested for antimicrobial properties, drawing parallels with studies on other heterocyclic systems like 1,2-benzothiazines. nih.gov

Materials Science: The aromatic and polar nature of the molecule suggests its potential as a precursor for organic electronic materials, such as components of organic light-emitting diodes (OLEDs) or liquid crystals. The ability to systematically tune the structure through derivatization would allow for the fine-tuning of electronic and physical properties essential for these technologies.

| Research Direction | Key Methodologies and Approaches | Potential Outcomes |

| Novel Derivatizations | Nucleophilic substitution, Cross-coupling reactions (e.g., Kumada, Negishi), Analogue synthesis | Library of novel compounds, Precursors for pharmaceuticals and agrochemicals |

| Sustainable Synthesis | Green solvents, Microwave/Photochemical synthesis, Biocatalysis, Multi-component reactions | Environmentally friendly processes, Reduced waste, Improved atom economy |

| Advanced Catalysis | C-H activation, Homogeneous and heterogeneous cross-coupling, Photocatalysis | Highly efficient and selective transformations, Direct functionalization pathways |

| Computational Design | DFT calculations, In silico catalyst screening, Reaction network mapping | Mechanistic understanding, Optimized reaction conditions, Rational molecular design |

| Emerging Applications | Polymerization, Biological screening, Materials synthesis | Functional polymers, Bioactive compounds, Organic electronic materials |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-ethoxybenzene, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Introduce the ethoxy group via Williamson ether synthesis using 3-hydroxybenzene and ethyl bromide in the presence of a strong base (e.g., NaOH) .

- Step 2 : Chloroethylation via nucleophilic substitution. React 3-ethoxybenzene with 1-bromo-2-chloroethane in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., K₂CO₃) at 50–60°C .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios significantly affect yield. For example, dichloromethane enhances reaction kinetics compared to THF .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- ¹H/¹³C NMR : Identify substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂; chloroethyl protons at δ 3.6–3.8 ppm) .

- GC-MS : Confirm molecular ion peak (M⁺ at m/z 200.67) and fragmentation patterns (loss of Cl⁻, ethoxy group) .

- IR Spectroscopy : Detect C-O (1250–1050 cm⁻¹) and C-Cl (550–700 cm⁻¹) stretches .

Q. What are the common side reactions during synthesis, and how can they be minimized?

- Side Reactions :

- Elimination : Formation of ethylene byproducts due to β-hydrogen elimination in the chloroethyl group. Mitigate by using milder bases (e.g., NaHCO₃ instead of NaOH) .

- Oxidation : Ethoxy group degradation under prolonged heating. Use inert atmospheres (N₂/Ar) and lower temperatures .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Approach :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate degradation pathways under oxidative conditions (e.g., interaction with O₃ or OH· radicals) .

Q. What strategies resolve contradictions in reported reaction yields for chloroethylation?

- Analysis :

- Solvent Effects : Polar solvents (e.g., DCM) favor SN2 mechanisms, while nonpolar solvents (toluene) may lead to incomplete reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .

Q. How does the ethoxy group influence regioselectivity in subsequent reactions?

- Mechanistic Insight :

- Steric Effects : The ethoxy group at the meta position directs electrophilic substitution to the para position due to steric hindrance .

- Electronic Effects : Electron-donating ethoxy group activates the ring for Friedel-Crafts alkylation but deactivates it toward nitration .

Q. What advanced purification techniques isolate this compound from halogenated byproducts?

- Techniques :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients to separate halogenated isomers .

- Crystallization : Recrystallize from ethanol/water mixtures to exploit solubility differences .

Q. How to design kinetic studies for degradation pathways under oxidative conditions?

- Experimental Design :

- Controlled Oxidation : Expose the compound to UV/H₂O₂ systems and monitor degradation via LC-MS.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydroxylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.